molecular formula C6H7NO2 B1465088 3-Cyanocyclobutanecarboxylic acid CAS No. 1823933-75-0

3-Cyanocyclobutanecarboxylic acid

Cat. No. B1465088
M. Wt: 125.13 g/mol
InChI Key: AJZROLCXFIZNQX-UHFFFAOYSA-N
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Description

3-Cyanocyclobutanecarboxylic acid is a cyclic organic compound with the molecular formula C6H7NO2. It is a derivative of cyclobutanecarboxylic acid, which is a colorless nonvolatile liquid .


Physical And Chemical Properties Analysis

3-Cyanocyclobutanecarboxylic acid has a molecular weight of 125.13 . More specific physical and chemical properties are not detailed in the available resources.

Scientific Research Applications

Chemical Synthesis and Reactions

3-Cyanocyclobutanecarboxylic acid and its derivatives are key intermediates in various chemical syntheses. For instance, the thermolysis of Methyl 3-formylcyclobutene-3-carboxylate, synthesized from cyclobutane-1,1-dicarboxylic acid, results in methyl (2H)-pyrane-5-carboxylate, confirming theoretical predictions about electrocyclization reactions (Niwayama & Houk, 1992). Similarly, the hydrolysis and decarboxylation of ethyl 2,2,3,3-tetraalkoxy-1-cyanocyclobutanecarboxylates lead to the formation of various cyclobutanecarbonitriles and carboxylic acid functions, useful in synthesizing biologically active compounds (Ooms, Bos, Scheeren, & Nivard, 1977).

Pharmaceutical Research

In pharmaceutical research, 3-Cyanocyclobutanecarboxylic acid derivatives are used as building blocks. The continuous photo flow synthesis of tert-butyl 3-oxo-2-oxabicyclo[2.2.0]hex-5-ene-6-carboxylate, a derivative of 3-Cyanocyclobutanecarboxylic acid, is crucial for the large-scale synthesis of biologically active compounds containing the cyclobutane ring system (Yamashita, Nishikawa, & Kawamoto, 2019).

Material Science

In the field of material science, cyclobutanecarboxylic acid derivatives are used in the synthesis of various compounds. The preparation of cis-3-(tert-butoxycarbonyl)-2,3,4-d3-cyclobutanecarboxylic acid, a derivative, exemplifies its utility in producing materials with specific molecular structures (Yamashita, Nishikawa, & Kawamoto, 2019).

Safety And Hazards

3-Cyanocyclobutanecarboxylic acid is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled. It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid breathing its mist, gas, or vapors .

properties

IUPAC Name

3-cyanocyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c7-3-4-1-5(2-4)6(8)9/h4-5H,1-2H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJZROLCXFIZNQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyanocyclobutanecarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
OP Demchuk, BV Bobovskyi… - European Journal of …, 2023 - Wiley Online Library
Synthesis and physicochemical characterization of all possible cis‐ and trans‐1,3‐disubstituted cyclobutane‐derived amines and carboxylic acids bearing mono‐, di‐ and …

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